Product packaging for Cbz-L-Threonine hydrazide(Cat. No.:)

Cbz-L-Threonine hydrazide

Cat. No.: B12318872
M. Wt: 267.28 g/mol
InChI Key: KBPKTOXMTUBNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cbz-L-Threonine hydrazide (CAS 49706-30-1) is a protected amino acid derivative specifically designed for research applications in organic and peptide chemistry . The compound features a carbobenzyloxy (Cbz) group, which serves as a key protecting group for the amino functionality, safeguarding it during complex multi-step synthetic sequences . This reagent is structurally characterized by a hydrazide group, making it a valuable building block for the synthesis of various heterocyclic compounds and hydrazone derivatives . Its primary research application is in the solid-phase and solution-phase synthesis of complex peptides and peptide-based pharmaceuticals, where the protected threonine residue is essential for ensuring accurate incorporation and preventing unwanted side reactions . Furthermore, hydrazide-containing compounds like this compound are of significant interest in medicinal chemistry research. They serve as key intermediates for creating novel molecules with potential bioactivity . Analogous hydrazide-hydrazone hybrids are investigated as promising inhibitors of enzymes like hexokinase 2 (HK2), an enzyme overexpressed in most cancer cells, highlighting the value of this compound class in developing potential anticancer agents . The Cbz protecting group can be selectively removed under standard conditions, such as catalytic hydrogenation, allowing for precise deprotection and further functionalization in synthetic routes . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3O4 B12318872 Cbz-L-Threonine hydrazide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-8(16)10(11(17)15-13)14-12(18)19-7-9-5-3-2-4-6-9/h2-6,8,10,16H,7,13H2,1H3,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPKTOXMTUBNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NN)NC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of Cbz L Threonine Hydrazide

Fundamental Chemical Properties of the Hydrazide Moiety

The chemical behavior of Cbz-L-Threonine hydrazide is centered on its hydrazide group. This functionality imparts specific properties that are crucial for its role in organic synthesis.

Tautomerism and Iminol Forms of N-Acylhydrazides

N-acylhydrazides, including this compound, can exist in tautomeric forms. Tautomers are structural isomers of chemical compounds that readily interconvert. wiley-vch.de The primary tautomerism observed in N-acylhydrazides is the amide-iminol tautomerism. The amide form contains a carbonyl group (C=O) and an adjacent C-N single bond, while the iminol form features a C=N double bond and a hydroxyl group (C-OH).

The amide nitrogen is generally a poor nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. researchgate.net However, the conversion to the iminol tautomer significantly enhances the nucleophilicity of the nitrogen atom. researchgate.net This is because the nitrogen in the iminol form is not directly bonded to a carbonyl group, and its lone pair is more available for donation. Although the amide form is typically more stable, the iminol form can play a crucial role in certain reactions by providing a more reactive nucleophilic center. researchgate.net The equilibrium between the amide and iminol forms can be influenced by factors such as solvent and the presence of acid or base catalysts.

Nucleophilic Reactivity and Alpha-Effect Considerations

The hydrazide moiety in this compound is a potent nucleophile. This enhanced reactivity is attributed to the "alpha-effect," a phenomenon where an atom with a lone pair of electrons adjacent (in the alpha position) to the nucleophilic atom increases its nucleophilicity. wikipedia.org In the case of hydrazides, the nitrogen atom adjacent to the carbonyl group has a lone pair, which enhances the nucleophilicity of the terminal nitrogen atom. wikipedia.org

The alpha-effect results in hydrazides being more reactive nucleophiles than would be predicted based on their basicity alone. wikipedia.org However, the extent and even the existence of the alpha-effect in hydrazines have been a subject of debate. Some studies suggest that while hydrazines are reactive, their nucleophilicity does not consistently show a positive deviation from Brønsted-type correlations when compared to simple amines. nih.gov Research has shown that electron-donating groups, such as methyl groups, can increase the reactivity of the alpha-position in hydrazines. nih.gov Conversely, electron-withdrawing groups, like the acyl group in N-acylhydrazides, can decrease the nucleophilicity. nih.gov Despite this, the inherent nucleophilicity of the hydrazide group remains a key feature of its chemistry.

Advanced Organic Transformations Involving the Hydrazide Group

The unique reactivity of the hydrazide group allows this compound to participate in several important organic transformations, most notably the formation of acyl azides.

Acyl Azide (B81097) Formation from Hydrazides

The conversion of hydrazides to acyl azides is a cornerstone of the Curtius rearrangement, a powerful method for converting carboxylic acids into primary amines, urethanes, and ureas. illinoisstate.edu This transformation is also widely used in peptide synthesis. rsc.orgrsc.orgresearchgate.net

The most common method for converting an acyl hydrazide to an acyl azide involves treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. illinoisstate.edustackexchange.com The reaction mechanism proceeds as follows:

Diazotization: The terminal amino group (-NH₂) of the hydrazide acts as a nucleophile and attacks the nitrosonium ion (NO⁺), which is formed from nitrous acid under acidic conditions. stackexchange.com

Formation of an N-nitroso intermediate: This initial attack leads to the formation of an N-nitrosated hydrazide.

Dehydration and Azide Formation: Subsequent protonation and loss of a water molecule lead to the formation of a diazonium-like species. The lone pair on the adjacent nitrogen atom then displaces the diazonium group, forming the stable acyl azide. stackexchange.com

This method is highly efficient and is a key step in many synthetic pathways. illinoisstate.educhinesechemsoc.org

While acyl azides are valuable synthetic intermediates, they are also potentially explosive and unstable, which can limit their application in traditional batch synthesis. rsc.orgresearchgate.net To mitigate these safety concerns, continuous flow chemistry has emerged as a powerful alternative. rsc.orgrsc.orgresearchgate.net

Curtius Rearrangement and Isocyanate Intermediate Derivatization

The Curtius rearrangement is a powerful reaction that converts a carboxylic acid into an isocyanate through an acyl azide intermediate. nih.gov This reaction proceeds with the thermal decomposition of the acyl azide, leading to the release of nitrogen gas and the formation of a highly reactive isocyanate. allen.inwikipedia.orgorganic-chemistry.org A key feature of this rearrangement is that the migrating group (in this case, the Cbz-L-threonine backbone) does so with complete retention of its stereochemistry. allen.in

The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles to yield a range of important derivatives. nih.govallen.in For instance:

Reaction with water leads to the formation of a carbamic acid, which is unstable and readily decarboxylates to produce a primary amine. allen.inorganic-chemistry.org

Treatment with alcohols , such as tert-butanol (B103910) or benzyl (B1604629) alcohol, results in the formation of Boc-protected or Cbz-protected amines, respectively. wikipedia.orgrsc.org These are crucial intermediates in peptide synthesis. rsc.org

Reaction with amines produces ureas. allen.in

This versatility makes the Curtius rearrangement of this compound a valuable tool for introducing amine functionalities and other nitrogen-containing groups into complex molecules. nih.gov

Hydrazone Condensation Reactions with Carbonyl Compounds

Hydrazides, such as this compound, readily react with aldehydes and ketones in condensation reactions to form hydrazones. mdpi.comsoeagra.com This reaction involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. soeagra.com

Reaction with Aldehydes and Ketones

The reaction of this compound with a variety of aldehydes and ketones yields the corresponding hydrazone derivatives. mdpi.comnih.govresearchgate.net These reactions are typically carried out in a suitable solvent, such as methanol (B129727) or tetrahydrofuran (B95107) (THF), and can proceed at room temperature or require heating, depending on the reactivity of the carbonyl compound. mdpi.com For example, the condensation of N-Cbz-L-amino acid hydrazides with 2,3,4-trihydroxybenzaldehyde (B138039) has been successfully achieved in methanol at room temperature. mdpi.com However, in some cases, refluxing in THF under an inert atmosphere is necessary to drive the reaction to completion. mdpi.com

The formation of the hydrazone is characterized by the appearance of a C=N imine bond. mdpi.comnih.gov These hydrazone derivatives are often crystalline solids, which aids in their purification. mdpi.comsoeagra.com

Table 1: Examples of Hydrazone Condensation Reactions
Hydrazide ReactantCarbonyl ReactantSolventConditionsProductReference
N-Cbz-L-glycine hydrazide2,3,4-trihydroxybenzaldehydeMethanolRoom Temperature, 24h(E)-benzyl(2-oxo-2-(2-(2,3,4-trihydroxybenzylidene)hydrazinyl)ethyl) carbamate (B1207046) mdpi.com
N-Cbz-L-tyrosine hydrazide2,3,4-trihydroxybenzaldehydeTHFReflux, 72h, Argon(E)-benzyl(3-(4-hydroxyphenyl)-1-oxo-1-(2-(2,3,4-trihydroxybenzylidene)- hydrazinyl)propan-2-yl)carbamate mdpi.com
Stereochemical Control and (E)-Configuration Determination in Hydrazone Products

A significant aspect of hydrazone formation is the stereochemistry around the newly formed C=N double bond. Acylhydrazones can exist as a mixture of (E) and (Z) geometric isomers, as well as syn- and anti-periplanar conformers around the N-N and C(O)-NH bonds. researchgate.net However, in many reported cases involving N-Cbz-amino acid hydrazides, the hydrazones are obtained predominantly or exclusively as the (E)-isomer. mdpi.com

The determination of the (E)-configuration is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be particularly useful in confirming the spatial relationship of protons across the C=N bond, which helps in assigning the correct stereochemistry. researchgate.net The preference for the (E)-configuration is often attributed to steric factors, where the bulkier substituents on the carbon and nitrogen atoms orient themselves to minimize steric hindrance.

Reductive Transformations of Hydrazone Adducts

The imine bond (C=N) in hydrazones derived from this compound can be selectively reduced to form the corresponding hydrazine derivatives. mdpi.com This transformation is typically achieved through catalytic hydrogenation. mdpi.comnih.gov

Commonly used catalysts for this reduction include palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C). mdpi.comnih.gov The reaction is usually carried out under a hydrogen gas atmosphere at elevated pressure in a solvent like methanol. mdpi.comnih.gov The progress of the reduction can be monitored by ¹H NMR spectroscopy, specifically by observing the disappearance of the signal corresponding to the imine proton (N=CH). mdpi.comnih.gov

It is important to note that the conditions used for the reduction of the imine bond can sometimes also lead to the cleavage of the Cbz protecting group, especially when using palladium catalysts. mdpi.com Careful selection of reaction conditions and catalysts is therefore crucial to achieve the desired transformation selectively.

Conversion of Hydrazides to Carboxylic Acids and Amides

While hydrazides are stable compounds, they can be converted back to the parent carboxylic acid under specific conditions. One recently developed method involves the use of copper sulfate (B86663) (CuSO₄) in an aqueous medium to convert a hydrazide to the corresponding carboxylic acid. nih.gov This approach has been highlighted for its utility in peptide synthesis, particularly in suppressing aspartimide formation. nih.gov

The conversion of Cbz-protected amines, which can be derived from this compound via the Curtius rearrangement, into amides is also a synthetically useful transformation. For instance, lanthanum triflate has been shown to catalyze the direct conversion of N-benzyloxycarbonyl-protected amines into nonsymmetric ureas. organic-chemistry.org Additionally, the isocyanate intermediate from the Curtius rearrangement can be reacted with amines to produce ureas, which are a type of amide. allen.in

Hydrazide-to-Thioester Conversions for Ligation Strategies

Peptide hydrazides, including this compound, serve as valuable precursors to peptide thioesters, which are key intermediates in native chemical ligation (NCL). rsc.orgspringernature.comnih.gov NCL is a powerful technique for the chemical synthesis of proteins by joining unprotected peptide segments. springernature.com

The conversion of a peptide hydrazide to a thioester is typically achieved in a two-step, one-pot process. rsc.orgspringernature.com First, the hydrazide is activated by treatment with sodium nitrite (NaNO₂) under acidic conditions to form an acyl azide. rsc.orgrsc.org This highly reactive intermediate is then subjected to thiolysis by an external thiol, such as 4-mercaptophenylacetic acid (MPAA), to generate the desired peptide thioester. rsc.org

Another strategy for this conversion involves the reaction of the C-terminal hydrazide with acetylacetone (B45752) to form a pyrazole, which then acts as a leaving group that can be displaced by a thiol. rsc.orgnih.gov These methods allow for the efficient generation of peptide thioesters from stable and easily accessible peptide hydrazides, enabling their use in powerful protein synthesis strategies. frontiersin.org

Applications of Cbz L Threonine Hydrazide in Advanced Synthetic Chemistry

Utilization as a Chiral Building Block in Asymmetric Synthesis

Beyond its role in peptide chemistry, Cbz-L-Threonine hydrazide is a valuable chiral building block for asymmetric synthesis. The inherent chirality of the L-threonine core, which contains two stereocenters, is preserved and can be used to induce stereoselectivity in subsequent reactions. omizzur.compsu.edu Enantiopure amino acids and their derivatives are fundamental starting materials for synthesizing complex natural products, chiral ligands, and non-canonical amino acids. rsc.orgrsc.org

The protected hydrazide can participate in various transformations where its chirality influences the stereochemical outcome. For example, chiral hydrazines are used in stereoselective reactions such as reductive aminations to construct new molecules with high enantiomeric purity. researchgate.net The Cbz and hydrazide groups serve as handles for chemical manipulation, while the threonine backbone provides the chiral information, making this compound a useful synthon for creating complex, stereochemically defined molecules. psu.eduunibo.it

Stereoselective Transformations Leveraging L-Threonine's Chiral Centers

The intrinsic chirality of the L-threonine scaffold, with its (2S, 3R) configuration, is a powerful tool for controlling the stereochemical outcome of chemical reactions. This compound and its immediate precursors are frequently used as chiral templates or starting materials where the existing stereocenters direct the formation of new ones with high precision.

Detailed research findings have demonstrated the utility of the Cbz-L-threonine framework as a chiral acceptor in glycosylation reactions. For instance, in the iron-catalyzed 1,2-cis-aminoglycosylation of glycals, N-Cbz-protected threonine esters (direct precursors to the hydrazide) have been shown to be excellent substrates. acs.org The reaction proceeds with high diastereoselectivity (dr > 20:1), indicating that the stereochemistry at the α- and β-carbons of the threonine moiety effectively governs the facial selectivity of the incoming glycosyl donor. acs.org This stereocontrol is fundamental to the synthesis of complex glycopeptides, such as Tn antigens, where precise stereochemistry is critical for biological function. acs.org

Furthermore, the use of a hydrazide at the C-terminus of a peptide chain can be a strategic choice to prevent epimerization of the C-terminal amino acid, a common side reaction during solid-phase peptide synthesis (SPPS). nih.gov By anchoring the peptide through a hydrazide linker, the risk of forming an oxazolone (B7731731) intermediate, which leads to racemization, is minimized, thereby preserving the stereochemical integrity of the chiral centers. nih.gov The L-threonine core, with its two defined chiral centers, is a valuable constituent of the "chiral pool," providing a reliable foundation for constructing enantiomerically pure molecules. researchgate.netsciencenet.cn

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The well-defined three-dimensional structure of L-threonine makes its derivatives, including this compound, attractive scaffolds for the design of chiral ligands used in asymmetric catalysis. While the hydrazide itself is a reactive handle, it can be readily transformed into various coordinating moieties to create bidentate or tridentate ligands capable of binding to a metal center and creating a chiral environment.

The development of enantiopure non-canonical amino acids (ncAAs), for which this compound is a potential precursor, is directly linked to the design of new chiral catalysts and ligands. rsc.org These ncAAs can be incorporated into peptide backbones or used as standalone molecules that coordinate with transition metals. The amino group (once deprotected), the hydroxyl group of the threonine side chain, and a group derived from the hydrazide function can be positioned to form a stable chelate ring around a metal ion. This rigid, chiral environment forces reactants to approach the metal center from a specific trajectory, enabling high enantioselectivity in catalytic transformations such as hydrogenations, C-C bond formations, and oxidations. The predictable stereochemistry of the threonine backbone is thus translated into the stereochemical outcome of the catalyzed reaction.

Incorporation into Noncanonical Alpha-Amino Acid Scaffolds

Non-canonical amino acids (ncAAs) are crucial tools in chemical biology and medicinal chemistry, used to create peptides and proteins with enhanced stability, novel functions, or specific structural constraints. rsc.orgmdpi.com this compound serves as a versatile starting point for the synthesis of various ncAAs, particularly β-substituted and conformationally restricted analogues.

The hydrazide functional group is a key point of diversification. It can undergo condensation with aldehydes and ketones, acylation, or participate in cyclization reactions to append new chemical structures to the amino acid core. For example, building on principles used for similar protected amino acids like serine, the threonine scaffold can be used to generate β-substituted alanines. researchgate.net The reaction of the hydrazide with electrophiles can lead to the formation of complex side chains, while the inherent (2S, 3R) stereochemistry is retained in the final product. The resulting ncAAs can be used to probe protein structure, improve the pharmacokinetic properties of peptide drugs, or introduce bioorthogonal handles for labeling and imaging. rsc.orgmdpi.com

Contributions to Functional Material and Molecular Probe Development

The unique reactivity of the hydrazide group makes this compound a valuable precursor in the development of materials and probes for biological applications. Its ability to form stable linkages and participate in the construction of diverse molecular frameworks is central to its utility in this domain.

Precursors for Hydrazone-Based Bioconjugation and Biomolecule Labeling

Hydrazone ligation is a widely used "click chemistry" reaction for bioconjugation due to its high specificity, efficiency, and biocompatibility. The reaction involves the condensation of a hydrazide with an aldehyde or ketone to form a stable hydrazone bond. researchgate.net this compound is an ideal precursor for this purpose, providing a stable, storable source of the hydrazide nucleophile.

In a typical bioconjugation strategy, a biomolecule (e.g., a protein, antibody, or nucleic acid) is modified to introduce an aldehyde or ketone group. The this compound, carrying a payload such as a fluorescent dye, a drug molecule, or a radiolabel, is then added. The reaction proceeds cleanly in aqueous buffers, often without the need for toxic catalysts, making it a bioorthogonal process that does not interfere with native biological functions. researchgate.netru.nl The resulting hydrazone linkage is stable under physiological conditions. researchgate.net This methodology has been explored for linking radiometal complexes like M(CO)₃ (M = Re, 99mTc) to biomolecules for imaging applications. researchgate.net

Bioconjugation Feature Description Reference
Reaction Type Hydrazide-Aldehyde/Ketone Condensation (Hydrazone Ligation) researchgate.net
Key Functional Group Hydrazide (-CONHNH₂) researchgate.net
Bond Formed Hydrazone (-C=N-NH-CO-) researchgate.net
Key Advantage Bioorthogonal, proceeds in aqueous media, stable linkage researchgate.netru.nl
Application Labeling proteins, antibodies, and other biomolecules ru.nl

Synthesis of Combinatorial Libraries of Heterocyclic Compounds

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and biologically active molecules. Organic hydrazides are essential building blocks for synthesizing these scaffolds. google.com this compound is particularly useful in this context as its hydrazide moiety can act as a dinucleophile in reactions to construct rings, while the chiral threonine backbone can impart stereochemistry to the final product.

The utility of hydrazides in combinatorial chemistry has been demonstrated through solid-phase synthesis, where hydrazide linkers are used to generate large libraries of compounds for high-throughput screening. google.comgoogle.comdtu.dk For example, a photolabile linker bearing a hydrazide can be loaded onto a solid support. Subsequent reactions, such as condensation with β-ketoesters, can lead to the formation of heterocyclic systems like pyranopyrazoles directly on the resin. google.comdtu.dk In solution-phase chemistry, aryl hydrazides protected with a Cbz group have been shown to undergo Fischer indolization reactions to directly yield N-Cbz-protected indoles and carbazoles, with the protecting group remaining intact. nih.gov This strategy allows for the rapid assembly of diverse heterocyclic libraries from a common Cbz-protected hydrazide precursor.

Development of Analogues for Enzyme Inhibition Studies from Hydrazide Precursors

Peptide hydrazides are valuable intermediates in the synthesis of mechanism-based enzyme inhibitors, particularly for proteases. nih.gov The this compound scaffold is well-suited for developing inhibitors targeting serine, cysteine, or threonine proteases due to its peptidic nature.

The synthetic strategy often involves converting the C-terminal hydrazide into a reactive "warhead" that can covalently modify a catalytic residue in the enzyme's active site. For instance, the hydrazide can be oxidized to a diazo species or converted into a highly electrophilic group like an aldehyde or α-ketoamide. These electrophilic warheads are designed to react with the nucleophilic residues (e.g., Ser, Cys) that perform catalysis. nih.gov Research on proteasome inhibitors has shown that dipeptide hydrazides can be converted into potent aza-peptide inhibitors. nih.gov The synthesis of benserazide (B1668006) analogues for enzyme inhibition also starts from N-Cbz-L-amino acid hydrazides. mdpi.com The threonine side-chain, with its hydroxyl group, can also participate in crucial hydrogen-bonding interactions within the enzyme's active site, enhancing binding affinity and selectivity.

Spectroscopic and Analytical Characterization Methods in Cbz L Threonine Hydrazide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural analysis of Cbz-L-Threonine hydrazide. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are employed to confirm the identity and structure of this compound.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected for the aromatic protons of the benzyloxycarbonyl (Cbz) group, the protons of the threonine backbone (α-H, β-H, and γ-CH₃), the benzylic protons of the Cbz group, and the protons associated with the amide and hydrazide functionalities. The chemical shifts and coupling constants (J-values) between adjacent protons are critical for assigning the specific (2S, 3R) configuration of the L-threonine moiety. For instance, the coupling constant between the α-proton and β-proton is used to confirm the threo relative stereochemistry. A ¹H NMR spectrum for the parent compound, N-Cbz-L-Threonine, shows distinct signals for the aromatic protons around 7.3 ppm, the benzylic protons at ~5.1 ppm, and the threonine protons at approximately 4.1 ppm (α-H), 4.0 ppm (β-H), and 1.1 ppm (γ-CH₃). chemicalbook.com Similar shifts would be anticipated for the hydrazide derivative.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key resonances for this compound would include those for the carbonyl carbons of the carbamate (B1207046) and the hydrazide, the aromatic carbons of the Cbz group, and the carbons of the threonine residue (Cα, Cβ, Cγ). mdpi.comresearchgate.netillinois.edu The chemical shifts of these carbons are sensitive to their local electronic environment, providing further confirmation of the molecular structure. nih.govnih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in DMSO-d₆)
AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic-H (Cbz)~7.3-7.4~127-137
Benzylic-CH₂ (Cbz)~5.1~66
α-CH (Threonine)~4.1~60
β-CH (Threonine)~4.0~67
γ-CH₃ (Threonine)~1.1~20
Urethane (B1682113) C=O (Cbz)-~156
Hydrazide C=O-~170
Amide NH (Cbz)~7.0-
Hydrazide NH, NH₂Variable-

NMR spectroscopy serves as a powerful, non-invasive technique for real-time monitoring of the chemical reaction to form this compound, for example, from the corresponding methyl or ethyl ester. ias.ac.in By acquiring NMR spectra at regular intervals directly from the reaction mixture, chemists can track the disappearance of starting material signals and the concurrent appearance of product signals. semanticscholar.org This allows for precise determination of reaction kinetics, identification of intermediates, and optimization of reaction conditions such as temperature and catalyst loading to maximize yield and minimize impurities.

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in the this compound molecule. nih.govarxiv.orgioffe.rusemanticscholar.orgoulu.fi

FTIR Spectroscopy : This technique measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum displays characteristic absorption bands for specific functional groups. For this compound, key bands would include N-H stretching vibrations from the amide and hydrazide groups, C=O stretching from the urethane (Cbz) and hydrazide moieties, C-H stretches from the aromatic and aliphatic parts, and a broad O-H stretch from the threonine side-chain hydroxyl group. researchgate.net

Raman Spectroscopy : Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring of the Cbz group would give rise to strong Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
O-H (Threonine)Stretching3200-3500 (Broad)
N-H (Amide/Hydrazide)Stretching3100-3400
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C=O (Urethane, Cbz)Stretching1680-1720
C=O (Hydrazide)Stretching1630-1680
N-H (Amide/Hydrazide)Bending1510-1550, 1600-1650
C=C (Aromatic)Stretching1450-1600

Mass Spectrometry (MS) Techniques, including HPLC-ESI-QTOF-MS for Stereoisomer Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of this compound and confirming its elemental composition. Soft ionization techniques like Electrospray Ionization (ESI) are typically used to generate the protonated molecular ion [M+H]⁺.

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, provide highly accurate mass measurements, allowing for the unambiguous determination of the compound's elemental formula. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecular ion. nih.govnih.govlibretexts.orgmiamioh.eduresearchgate.net Characteristic fragments for this compound would include the loss of the benzyl (B1604629) group (91 Da) or the entire benzyloxycarbonyl group.

When coupled with High-Performance Liquid Chromatography (HPLC), especially using a chiral stationary phase, ESI-QTOF-MS becomes a powerful tool for stereoisomer analysis. nih.govresearchgate.netspringernature.com This setup allows for the physical separation of different stereoisomers (e.g., L-threo from D-threo, L-allo, and D-allo forms) which can then be individually detected and identified by the mass spectrometer, confirming both the molecular weight and the stereochemical purity of the desired isomer. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Stereochemical Integrity Evaluation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and stereochemical integrity of this compound. nih.gov

Purity Assessment : Reversed-phase HPLC (RP-HPLC) is routinely used to determine chemical purity. google.com The compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. The retention time is characteristic of the compound, and the peak area in the resulting chromatogram is proportional to its concentration. Purity is typically assessed by detecting the absorbance of the Cbz group's aromatic ring with a UV detector.

Stereochemical Integrity Evaluation : Since threonine has two chiral centers, four possible stereoisomers exist. Ensuring the product is the correct L-threo isomer is critical. Chiral HPLC, which uses a stationary phase containing a chiral selector, is employed for this purpose. sigmaaldrich.comsigmaaldrich.com This technique can separate the different stereoisomers, allowing for the quantification of the desired L-threo isomer and the detection of any unwanted diastereomers or enantiomers. phenomenex.comnih.gov This analysis is vital to prevent the incorporation of incorrect stereoisomers into a final peptide product.

Table 3: Representative HPLC Conditions for Analysis
ParameterPurity Analysis (RP-HPLC)Stereochemical Analysis (Chiral HPLC)
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)Chiral Stationary Phase (e.g., Teicoplanin-based) sigmaaldrich.com
Mobile PhaseGradient of Water/Acetonitrile (B52724) with 0.1% TFA nih.govIsocratic or gradient, e.g., Water/Methanol (B129727)/Formic Acid sigmaaldrich.com
Flow Rate~1.0 mL/min~0.5 - 1.0 mL/min
DetectionUV at ~254 nmUV at ~254 nm or Mass Spectrometry
PurposeQuantify chemical impuritiesSeparate and quantify stereoisomers

Theoretical and Computational Investigations of Cbz L Threonine Hydrazide

Molecular Dynamics Simulations of Conformational Behavior and Reaction Mechanisms

Molecular Dynamics (MD) simulations are employed to study the dynamic nature of molecules, providing insights into their conformational flexibility and the mechanisms of chemical reactions over time. mdpi.com For a molecule like Cbz-L-Threonine hydrazide, which possesses several rotatable bonds, MD simulations can map out the potential energy surface and identify low-energy, stable conformations. nih.govresearchgate.net

MD simulations can also model the behavior of the molecule in different solvent environments, which is crucial for understanding its reactivity in solution. researchgate.net The explicit inclusion of solvent molecules allows for the study of solvation effects and the role of the solvent in mediating reaction pathways. For instance, in a protic solvent like methanol (B129727), the solvent can form hydrogen bonds with the solute, influencing its conformational preferences and the energy barriers for reactions.

Furthermore, MD simulations are invaluable for exploring reaction mechanisms. researchgate.net By simulating the approach of a reactant, it is possible to trace the trajectory of the atoms, identify transition states, and calculate the activation energy of the reaction. For this compound, this could be applied to study its acylation, condensation reactions with carbonyl compounds, or its use as a chiral ligand in catalysis.

Table 2: Torsional Angle Preferences for Threonine Derivatives from Computational Studies

Torsional Angle Description Common Low-Energy Orientations
φ (phi) C'-N-Cα-C' ~ -60° to -150°
ψ (psi) N-Cα-C'-N ~ +120° to +170°

Note: This table is based on general findings for threonine-containing peptides and derivatives and illustrates the typical conformational space explored in simulations. nih.govresearchgate.net

Computational Modeling of Chiral Induction and Selectivity in Derived Systems

This compound is a chiral molecule, and its derivatives are often used in asymmetric synthesis, where the goal is to control the stereochemical outcome of a reaction. Computational modeling is a key tool for understanding and predicting the mechanisms of chiral induction and selectivity. nih.gov

When this compound is used to form hydrazones by reacting with aldehydes or ketones, new stereocenters can be created. The inherent chirality of the threonine backbone influences the facial selectivity of the reaction, favoring the formation of one diastereomer over the other. Computational methods, including DFT and molecular docking, can be used to model the transition states of these reactions. nih.govmdpi.com By comparing the energies of the different diastereomeric transition states, one can predict which product will be favored, often with high accuracy.

These models reveal that the stereochemical outcome is directed by the steric and electronic properties of the chiral auxiliary. The Cbz-protected threonine framework creates a specific chiral environment. The bulky Cbz group and the side chain of the threonine residue can block one face of the reacting hydrazone, forcing the incoming reagent to approach from the less hindered side. Molecular docking studies on similar chiral hydrazide-hydrazone derivatives have shown how these molecules fit into the active sites of enzymes or interact with other reagents, providing a rational basis for their observed biological activity or stereochemical influence. nih.govnih.gov

The insights gained from these computational models are critical for the rational design of new chiral catalysts and reagents based on the this compound scaffold, enabling the synthesis of enantiomerically pure compounds for applications in pharmaceuticals and materials science.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for Cbz-L-Threonine Hydrazide

The traditional synthesis of peptide hydrazides, including this compound, often involves multi-step processes that can be resource-intensive. A primary future objective is the development of more efficient and environmentally benign synthetic strategies. Research in this area is anticipated to move beyond conventional methods, which typically involve the hydrazinolysis of corresponding esters. mdpi.com

Key opportunities lie in the adoption of green chemistry principles. This includes the exploration of enzymatic or chemoenzymatic methods. For instance, multi-enzyme cascades could offer a highly selective and sustainable pathway for producing chiral amino acid derivatives, potentially adaptable for hydrazide synthesis. researchgate.net Such biocatalytic approaches would operate under mild conditions, reducing energy consumption and the need for hazardous reagents.

Furthermore, developing solvent-free or "on-water" synthetic protocols presents another promising avenue. Inspired by sustainable routes developed for other nitrogen-containing heterocycles, future methods could aim for high-yield, one-pot procedures that minimize waste by operating in an equimolar fashion. rsc.org The goal is to design syntheses that are not only efficient in terms of yield but also in atom economy, aligning with the broader industry trend towards sustainable chemical manufacturing.

Research DirectionPotential ApproachKey Benefits
Biocatalytic SynthesisUtilization of engineered enzymes or multi-enzyme cascades.High stereoselectivity, mild reaction conditions, reduced waste.
Green SolventsExploration of water or biodegradable deep eutectic solvents.Lower environmental impact, improved safety.
One-Pot ReactionsDesigning sequential reactions without intermediate purification.Increased efficiency, reduced solvent use, time savings.
Atom EconomyMaximizing the incorporation of starting materials into the final product.Minimal waste generation, cost-effectiveness.

Expansion of Applications in Chemical Biology and Advanced Drug Discovery Platforms

The hydrazide functional group is a versatile chemical handle, making this compound a valuable building block for applications in chemical biology and drug discovery. biorxiv.orgwiley.com Hydrazides can act as isosteres of amides or serve as key intermediates in the synthesis of more complex bioactive molecules and chemical probes. biorxiv.org

Future research will likely focus on incorporating this compound into peptide-based drug candidates and diagnostic tools. Its unique structure, featuring a protected amino group, a chiral center with a hydroxyl side chain, and a reactive hydrazide moiety, allows for precise molecular modifications. This is particularly relevant in the synthesis of peptide hydrazides which are stable precursors for generating peptide thioesters used in native chemical ligation, a powerful technique for the total chemical synthesis of proteins. nih.gov

Moreover, the discovery of hydrazine (B178648) synthetases in nature, which are involved in the biosynthesis of nitrogen-nitrogen bond-containing metabolites, opens up new avenues for research. nih.gov Understanding these biosynthetic pathways could inspire the development of novel therapeutics and provide insights into the biological roles of hydrazine-containing molecules. The L-Threonine scaffold is of particular interest, as enzymes have been identified that specifically utilize it to synthesize N-N bond-containing compounds. nih.gov This intersection of synthetic chemistry and biology could lead to the discovery of new enzyme inhibitors or probes to study complex biological processes.

Application AreaSpecific OpportunityPotential Impact
Protein SynthesisUse as a precursor in native chemical ligation to produce large, complex proteins. nih.govAccess to proteins with unnatural modifications for therapeutic or research purposes.
Drug DiscoveryScaffold for developing novel enzyme inhibitors or peptidomimetics. mdpi.comNew treatments for a wide range of diseases.
Chemical BiologyDevelopment of covalent probes to study enzyme function and activity. biorxiv.orgDeeper understanding of biological pathways and disease mechanisms.
Biosynthesis ResearchInvestigating the role of L-Threonine utilizing hydrazine synthetases. nih.govDiscovery of new natural products and biosynthetic pathways.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis of peptides and related derivatives is increasingly benefiting from the adoption of continuous flow chemistry and automation. chimia.chnih.gov These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis, making them ideal for the production and derivatization of this compound.

Integrating the synthesis of this compound into an automated flow platform would enable on-demand production with high reproducibility. chimia.chmagritek.com Flow reactors can improve the efficiency of the hydrazinolysis step by ensuring rapid mixing and precise temperature control, potentially reducing reaction times and minimizing side products. Furthermore, flow chemistry facilitates multi-step syntheses by allowing sequential reactions to occur in-line, eliminating the need for manual handling and purification of intermediates. durham.ac.uk This approach has been successfully used for the synthesis of Cbz-protected dipeptides and could be readily adapted. durham.ac.uk

The development of automated synthesis platforms is not just about producing the molecule itself but also about its subsequent use in constructing larger peptides or libraries of compounds for drug screening. nih.govthieme-connect.de By immobilizing reagents and using scavenger resins within the flow system, the purification process can be streamlined, yielding high-purity products directly from the reactor outlet. durham.ac.uk This high-fidelity synthesis is crucial for producing therapeutic peptides and proteins where purity is paramount.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a rapidly expanding field with applications in materials science, nanotechnology, and medicine. rsc.org Peptide-based molecules are excellent building blocks for self-assembling systems due to their ability to form well-defined secondary structures through hydrogen bonding.

The unique structural features of this compound—the aromatic Cbz group capable of π-π stacking, the threonine backbone providing hydrogen bonding sites and stereochemical control, and the polar hydrazide group—make it an intriguing candidate for supramolecular studies. Future research will explore how this molecule can be used to design and construct novel self-assembling materials such as hydrogels, nanofibers, and nanotubes. nih.govrsc.org

The interplay between the different functional groups will be critical. For example, while peptide backbones are known to drive self-assembly, the introduction of a hydrazide moiety can modulate these properties, sometimes diminishing the propensity for aggregation. acs.org Understanding and controlling these interactions will be key to designing functional materials. Researchers may investigate how modifying the Cbz group or derivatizing the hydrazide can tune the self-assembly process, leading to materials with specific mechanical or electronic properties. nih.govacs.org These supramolecular structures could find applications in areas such as tissue engineering, controlled drug release, and biocatalysis.

Q & A

Q. What are the common synthesis methods for hydrazide derivatives, and how can reaction conditions be optimized?

Hydrazide derivatives are typically synthesized via coupling reactions between hydrazine hydrate and carbonyl-containing precursors (e.g., aldehydes, ketones, or acyl chlorides). For example, purine hydrazides can be synthesized by reacting 2,6-dichloropurine with hydrazine hydrate (40%) under reflux. Optimization involves testing acid catalysts (e.g., HCl), solvent systems (e.g., ethanol, DMF), and heating conditions. If yields remain low, consider enzymatic approaches, such as acyltransferase-mediated synthesis under solvent-free conditions, which minimizes by-products .

Q. What purification and characterization techniques are critical for hydrazide derivatives?

  • Purification : Use thin-layer chromatography (TLC) to monitor reaction progress, followed by recrystallization from ethanol or hexane to isolate pure products .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., NH-NH₂ signals in hydrazides) and infrared (IR) spectroscopy to identify carbonyl (C=O) and hydrazide (N-H) functional groups. Mass spectrometry (MS) can validate molecular weights .

Q. How can researchers distinguish between hydrazide polymorphs using spectroscopic methods?

Utilize terahertz time-domain spectroscopy (THz-TDS) in the 0.25–2.25 THz range. For example, maleic hydrazide polymorphs (MH2 and MH3) exhibit distinct absorption peaks: MH2 at 0.34, 1.41, and 1.76 THz; MH3 at 0.75 and 1.86 THz. Pair experimental data with solid-state density functional theory (DFT) simulations to correlate peaks with intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How to design experiments for studying nucleic acid interactions with hydrazide derivatives?

Incorporate fluorescent tags (e.g., dansyl groups) into peptide-hydrazide scaffolds (e.g., Thr-Val-Thr-NH-NH-Dns) to enable real-time monitoring of DNA binding. Conduct fluorescence quenching assays with AT-rich DNA sequences and calculate binding constants via Scatchard plots. Compare results with competitive binding studies using intercalators (e.g., ethidium bromide) .

Q. What advanced analytical strategies can resolve contradictions in polymorph identification?

Combine THz-TDS with X-ray crystallography and differential scanning calorimetry (DSC) to resolve polymorphic discrepancies. For instance, THz absorption peaks in maleic hydrazide correlate with crystal lattice vibrations, validated by DFT simulations. Cross-reference with commercial samples (e.g., Qingxiansu tablets) to confirm polymorph identity .

Q. How is hydrazide chemistry applied in glycoproteomics workflows?

Use hydrazide-functionalized resins to immobilize glycoproteins via oxidized cis-diol groups. After periodate oxidation of glycans, covalently bind glycoproteins to hydrazide beads. Perform stringent washes to remove non-specific proteins, then elute enriched glycoproteins for LC-MS/MS analysis. This method is critical for identifying cancer biomarkers (e.g., α-1-antichymotrypsin in NSCLC) .

Q. What computational approaches support the design of hydrazide-based enzyme inhibitors?

Employ molecular docking and molecular dynamics simulations to model hydrazide interactions with enzyme active sites. For MAO-B inhibitors, prioritize derivatives with unsaturated ketones and carboxamide groups that enhance π-π stacking and hydrogen bonding. Validate predictions with in vitro inhibition assays (IC₅₀) and kinetic studies (Ki) .

Q. How can hydrazide-functionalized polymers be tailored for biomedical applications?

Synthesize poly(acryloyl hydrazide) via RAFT polymerization, then functionalize with aldehydes (e.g., PEG hydrazide) to introduce biocompatible side chains. Optimize reaction conditions (aqueous vs. organic solvents) to achieve >90% functionalization. Applications include protein-binding assays and drug delivery systems .

Q. What strategies evaluate the antitubercular activity of hydrazide-hydrazone derivatives?

Screen derivatives against Mycobacterium tuberculosis H37Rv strains using microplate Alamar Blue assays (MIC values). Prioritize compounds with electron-withdrawing substituents (e.g., nitro groups) that enhance membrane permeability. Perform toxicity assays on mammalian cell lines to confirm selectivity .

Q. How to address spectral interference in fluorescent probes for hydrazide detection?

Design multi-responsive probes (e.g., coumarin-benzothiazole derivatives) with distinct excitation/emission wavelengths for thiols (502 nm) and hydrazine (458 nm). Validate specificity via pH stability tests (pH 5–8) and interference studies with competing analytes (e.g., metal ions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.